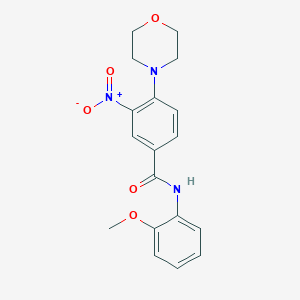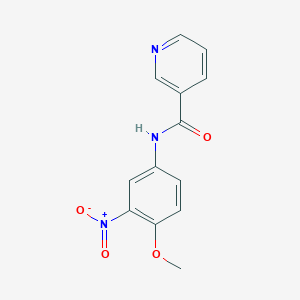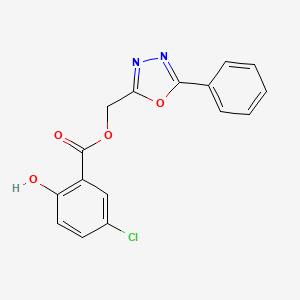
N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
描述
N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a member of the benzamide family of compounds and is known for its ability to inhibit certain enzymes in the body.
科学研究应用
N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is the inhibition of certain enzymes in the body. This compound has been shown to inhibit the activity of several enzymes, including HDAC6, PARP1, and PARP2. These enzymes are involved in various cellular processes, including DNA repair and gene expression. Inhibition of these enzymes can have therapeutic benefits for certain diseases, such as cancer and neurodegenerative disorders.
作用机制
N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide inhibits the activity of enzymes by binding to their active sites. The binding of this compound to the active site of an enzyme prevents the enzyme from carrying out its normal function. This can lead to a variety of downstream effects, including changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is being inhibited. For example, inhibition of HDAC6 can lead to changes in gene expression and alterations in cellular metabolism. Inhibition of PARP1 and PARP2 can lead to the accumulation of DNA damage and cell death. These effects make this compound a promising compound for the treatment of various diseases.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also has a well-defined mechanism of action, which makes it useful for studying enzyme inhibition. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments. Additionally, this compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of research is the development of this compound analogs with improved pharmacological properties. This could include compounds with longer half-lives or reduced toxicity. Another area of research is the identification of new enzymes that are inhibited by this compound. This could lead to the development of new therapies for diseases that are not currently treatable with existing drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-17-5-3-2-4-14(17)19-18(22)13-6-7-15(16(12-13)21(23)24)20-8-10-26-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVEBXMMTZZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4404949.png)
![2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4404975.png)
![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)

![1-(4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4404997.png)
![1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4405004.png)
![1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405006.png)
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405018.png)

![1-[3-(4-allyl-2,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405032.png)
